REACTION_CXSMILES
|
Br[CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([O:5][CH3:6])=[O:4].[Cl-].[CH3:14][NH3+:15].C(=O)(O)[O-].[Na+].O>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl>[CH3:14][NH:15][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([O:5][CH3:6])=[O:4] |f:1.2,3.4,6.7|
|
Name
|
|
Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
36.2 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH3+]
|
Name
|
|
Quantity
|
67.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to refluxed
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by vacuum evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C(=O)OC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |